molecular formula C25H34O2S B15365810 S-(4-Pentylphenyl) 4-(heptyloxy)benzene-1-carbothioate CAS No. 61519-00-4

S-(4-Pentylphenyl) 4-(heptyloxy)benzene-1-carbothioate

Cat. No.: B15365810
CAS No.: 61519-00-4
M. Wt: 398.6 g/mol
InChI Key: QENBXPCABHUFKG-UHFFFAOYSA-N
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Description

4-(Heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester is a complex organic compound characterized by its unique structure and properties. This compound is part of the thiobenzoic acid family, which includes a sulfur atom in the benzene ring, and it is esterified with a pentylphenyl group. Its molecular structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester typically involves multiple steps, starting with the preparation of 4-(heptyloxy)thiobenzoic acid. This can be achieved by reacting heptyl alcohol with thiobenzoic acid under acidic conditions. The resulting acid is then esterified with 4-pentylphenol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the sulfur atom in the thiobenzoic acid moiety.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfur atom to a sulfide.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the sulfur atom results in the formation of thioethers.

  • Substitution: Substitution reactions can yield a variety of substituted thiobenzoic acid derivatives.

Scientific Research Applications

4-(Heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions with biological macromolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

  • 4-(Heptyloxy)benzoic acid: This compound lacks the sulfur atom present in 4-(heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester, resulting in different chemical properties and reactivity.

  • 4-(Pentylphenyl)thiobenzoic acid: This compound has a similar structure but lacks the heptyloxy group, leading to variations in its physical and chemical properties.

Uniqueness: 4-(Heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester is unique due to the combination of the heptyloxy and pentylphenyl groups, which impart specific properties that are not found in other similar compounds

Properties

CAS No.

61519-00-4

Molecular Formula

C25H34O2S

Molecular Weight

398.6 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-heptoxybenzenecarbothioate

InChI

InChI=1S/C25H34O2S/c1-3-5-7-8-10-20-27-23-16-14-22(15-17-23)25(26)28-24-18-12-21(13-19-24)11-9-6-4-2/h12-19H,3-11,20H2,1-2H3

InChI Key

QENBXPCABHUFKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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